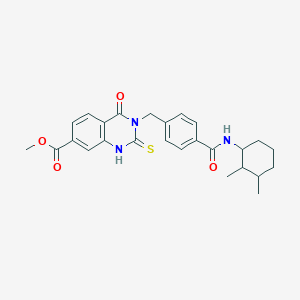

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(4-((2,3-diméthylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau quinazolinique, connu pour son activité biologique, ce qui en fait un sujet d'intérêt en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(4-((2,3-diméthylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent :

Formation du noyau quinazolinique : Ceci peut être réalisé par cyclisation de précurseurs appropriés en milieu acide ou basique.

Introduction du groupe thioxo : Cette étape implique l'incorporation d'un atome de soufre dans le cycle quinazolinique, généralement en utilisant des réactifs comme le réactif de Lawesson ou le pentasulfure de phosphore.

Attachement du groupe benzyle : Cette étape implique l'alkylation du noyau quinazolinique avec un halogénure de benzyle en milieu basique.

Estérification : L'étape finale implique l'estérification du groupe acide carboxylique avec du méthanol en présence d'un catalyseur acide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(4-((2,3-diméthylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe thioxo peut être oxydé en sulfone en utilisant des oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les groupes carbonyle peuvent être réduits en alcools en utilisant des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le groupe benzyle peut subir des réactions de substitution nucléophile avec des nucléophiles comme des amines ou des thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Amines, thiols.

Principaux produits formés

Oxydation : Dérivés de sulfone.

Réduction : Dérivés d'alcool.

Substitution : Dérivés de benzyle substitués.

Applications de la recherche scientifique

Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.

Biologie : En tant que sonde pour étudier les processus biologiques impliquant des dérivés de quinazoline.

Médecine : Applications thérapeutiques potentielles en raison de son activité biologique, en particulier dans la recherche sur le cancer.

Industrie : En tant qu'intermédiaire dans la production de produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 3-(4-((2,3-diméthylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le noyau quinazolinique est connu pour inhiber certaines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. Cette inhibition peut conduire à la modulation des processus cellulaires, tels que la prolifération et l'apoptose, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups provide opportunities for cross-linking and other chemical modifications.

Mécanisme D'action

The mechanism of action of methyl 3-({4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de quinazoline : Composés avec un noyau quinazolinique similaire, tels que le géfitinib et l'erlotinib, qui sont utilisés comme inhibiteurs de kinases en thérapie anticancéreuse.

Dérivés de thioxoquinazoline : Composés avec un groupe thioxo dans le cycle quinazolinique, qui peuvent présenter des activités biologiques similaires.

Unicité

Le 3-(4-((2,3-diméthylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle est unique en raison de la présence du groupe carbamoyl-2,3-diméthylcyclohexyle, qui peut conférer des propriétés biologiques distinctes et améliorer sa spécificité et sa puissance en tant qu'agent thérapeutique.

Propriétés

Formule moléculaire |

C26H29N3O4S |

|---|---|

Poids moléculaire |

479.6 g/mol |

Nom IUPAC |

methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34) |

Clé InChI |

ZBSDGVCWSUJXLC-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Chloro-5-(3,4-difluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213253.png)

![9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11213268.png)

![N-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213272.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B11213279.png)

![Ethyl 2-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11213288.png)

![5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11213294.png)

![9-Chloro-2-(furan-2-yl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213298.png)

![6-chloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11213316.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213326.png)